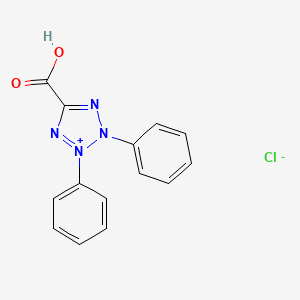

2,3-Diphenyl-5-carboxytetrazolium Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Diphenyl-5-carboxytetrazolium Chloride is a chemical compound with the molecular formula C14H11ClN4O2 . It appears as a light yellow to brown powder or crystal .

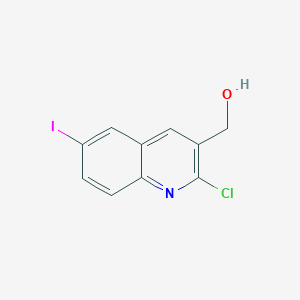

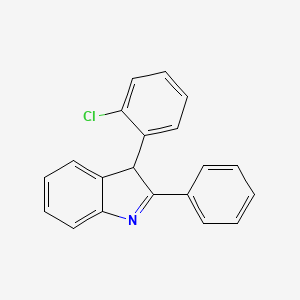

Molecular Structure Analysis

The molecular weight of 2,3-Diphenyl-5-carboxytetrazolium Chloride is 302.72 . The compound consists of two phenyl rings and a tetrazolium group.Physical And Chemical Properties Analysis

2,3-Diphenyl-5-carboxytetrazolium Chloride is a solid at 20 degrees Celsius . It is light sensitive and should be stored appropriately to avoid degradation . .Scientific Research Applications

Viability Assessment and Imaging in Cell Biology

- Tetrazolium salts, including 2,3-Diphenyl-5-carboxytetrazolium Chloride, are extensively used in cell biology for assessing cell viability and fluorescence imaging. These compounds are reduced to formazan by metabolically active cells, allowing researchers to quantify cell activity through colorimetric or fluorescence methods (Stockert, Horobin, Colombo, & Blázquez-Castro, 2018).

Electron Transfer in Biological Systems

- Tetrazolium salts, including 2,3-Diphenyl-5-carboxytetrazolium Chloride, play a role in the study of electron transfer in biological systems. These salts can accept electrons from different sites along the electron transport chain, providing insights into various biochemical processes (Nachlas, Margulies, & Seligman, 1960).

Interference in Assays by Serum Albumin

- Research has shown that serum albumin can lead to false-positive results in assays using tetrazolium salts. This interference is critical to consider in experiments involving cell viability and cytotoxicity (Funk, Schrenk, & Frei, 2007).

Seed Germination Indicator

- 2,3-Diphenyl-5-carboxytetrazolium Chloride has been used as a reliable indicator for seed germination in agricultural research. It provides a quick and effective method to assess seed viability (Cottrell, 1948).

Dosimetry of Ionizing Radiation

- This compound has been studied for its use in dosimetry, particularly in measuring doses of ionizing radiation. Tetrazolium salts have been investigated in both liquid and solid solutions for this purpose (Pikaev & Kriminskaya, 1998).

Colorimetric Assays in Chemistry

- Tetrazolium salts, including 2,3-Diphenyl-5-carboxytetrazolium Chloride, are used in colorimetric assays for the quantification of various chemical substances. They serve as indicators in reaction systems due to their color change properties (Kunze & Davis, 1964).

Safety and Hazards

properties

IUPAC Name |

2,3-diphenyltetrazol-2-ium-5-carboxylic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2.ClH/c19-14(20)13-15-17(11-7-3-1-4-8-11)18(16-13)12-9-5-2-6-10-12;/h1-10H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBVGOXTOCDSJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C(=O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

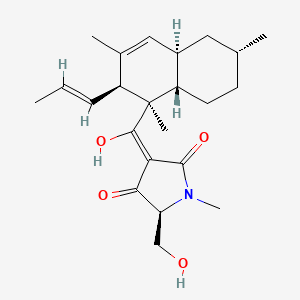

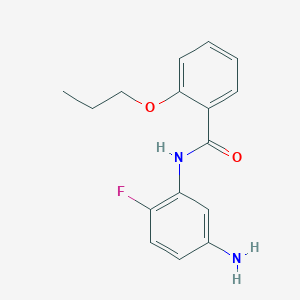

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)

![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)

![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)

![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)

![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)